Sarcoviolin
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C30H30N2O11 |
|---|---|
Molecular Weight |
594.6 g/mol |
IUPAC Name |
2-[3,11a-di(butan-2-yl)-2,4-dihydroxy-5-oxido-1-oxopyrazino[1,2-b][1,4,2]benzodioxazin-5-ium-9-yl]-3,6-dihydroxy-5-(4-hydroxyphenyl)cyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C30H30N2O11/c1-5-14(3)23-28(38)32(41)30(15(4)6-2,29(39)31(23)40)42-20-13-17(9-12-19(20)43-32)22-26(36)24(34)21(25(35)27(22)37)16-7-10-18(33)11-8-16/h7-15,33-34,37-38,40H,5-6H2,1-4H3 |
InChI Key |
HEXAABFDZKPMQT-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1=C([N+]2(C(C(=O)N1O)(OC3=C(O2)C=CC(=C3)C4=C(C(=O)C(=C(C4=O)O)C5=CC=C(C=C5)O)O)C(C)CC)[O-])O |
Synonyms |
sarcoviolin |
Origin of Product |
United States |
Advanced Structural Elucidation and Stereochemical Assignment of Sarcoviolins
Spectroscopic Methodologies for De Novo Structure Identification
The unambiguous determination of the Sarcoviolin structure relies on a synergistic application of modern spectroscopic methods. High-field NMR spectroscopy provides the primary framework by establishing the carbon skeleton and the connectivity between protons and carbons, while mass spectrometry offers precise molecular formula information and insights into the fragmentation of the molecule, which corroborates the proposed structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the molecular structure of Sarcoviolins in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential to piece together the complex arrangement of atoms.
The initial steps in the structural analysis of Sarcoviolins involve the acquisition and interpretation of 1D ¹H and ¹³C NMR spectra. The ¹H NMR spectrum reveals the number of distinct proton environments, their chemical shifts, signal multiplicities (splitting patterns), and integration values (proton count). The ¹³C NMR spectrum, often acquired with proton decoupling, shows the number of unique carbon atoms, providing a direct count of the carbon skeleton's components.
For instance, the ¹H and ¹³C NMR data for this compound β, recorded in methanol-d4, have been reported and are crucial for defining its core structure. doi.org The chemical shifts in the ¹³C NMR spectrum indicate the presence of aromatic rings, typical of the terphenyl core, as well as signals corresponding to the unique dioxazine moiety. doi.orgtandfonline.com
¹H NMR Spectroscopic Data for this compound β (500MHz, methanol-d4)
| Chemical Shift (δ) ppm |
| 7.45 (d, J=7.5Hz, 4H) |
| 7.37 (t, J=7.5Hz, 4H) |
| 7.30 (t, J=7.5Hz, 2H) |
| 7.20 (s, 2H) |
| 4.45 (s, 2H) |
| 3.86 (s, 6H) |
| 3.73 (s, 2H) |
| 2.08 (s, 6H) |
¹³C NMR Spectroscopic Data for this compound β (125MHz, methanol-d4)
| Chemical Shift (δ) ppm |
| 168.5 |
| 158.4 |
| 141.2 |
| 139.6 |
| 131.1 |
| 130.4 |
| 129.5 |
| 128.3 |
| 115.8 |
| 111.6 |
| 60.8 |
| 56.0 |
| 21.0 |
Data sourced from patent CN103804392B. doi.org
While 1D NMR provides foundational data, 2D NMR experiments are indispensable for assembling the complete molecular structure by revealing through-bond and through-space correlations. For complex molecules like Sarcoviolins and related natural products, a suite of 2D NMR experiments is employed. acs.org
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms (²J or ³J coupling). It is fundamental for tracing out proton spin systems within the molecule, such as the protons on an aromatic ring or within an aliphatic chain. google.comhuji.ac.il
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These heteronuclear experiments correlate proton signals with the carbon atoms to which they are directly attached (¹J coupling). This allows for the unambiguous assignment of protonated carbons in the ¹³C NMR spectrum. google.comhuji.ac.il
HMBC (Heteronuclear Multiple Bond Correlation): This powerful heteronuclear experiment reveals correlations between protons and carbons over two or three bonds (²J and ³J coupling). It is critical for connecting different spin systems and for identifying quaternary (non-protonated) carbons by observing correlations from nearby protons. This technique is essential for piecing together the entire carbon framework of the this compound molecule. google.comhuji.ac.il
ROESY (Rotating-frame Overhauser Effect Spectroscopy) or NOESY (Nuclear Overhauser Effect Spectroscopy): These experiments detect through-space correlations between protons that are in close proximity, regardless of whether they are connected through bonds. This information is vital for determining the relative stereochemistry and conformation of the molecule. For the this compound family, ROESY data, in conjunction with molecular mechanics calculations, has been used to assign the absolute configuration. acs.org
The following table illustrates the type of information derived from these key 2D NMR experiments in the context of this compound structural elucidation.
Application of 2D NMR in this compound Structure Elucidation
| Experiment | Type of Correlation | Information Gained for this compound Structure |
| COSY | ¹H-¹H through 2-3 bonds | Establishes proton-proton connectivity within the individual aromatic rings and the dioxazine moiety. |
| HSQC | ¹H-¹³C through 1 bond | Assigns specific ¹³C signals to their directly attached protons, confirming C-H bonds. |
| HMBC | ¹H-¹³C through 2-3 bonds | Connects the different phenyl rings of the terphenyl core and links substituents to the main framework. |
| ROESY | ¹H-¹H through space (typically < 5 Å) | Determines the spatial arrangement of substituents and the relative stereochemistry at chiral centers. |
1D NMR (e.g., ¹H, ¹³C) Analysis for Core Structure Determination
Mass Spectrometry (MS) Applications
Mass spectrometry is a complementary technique to NMR that provides the exact molecular weight and elemental composition of a molecule, along with structural information based on its fragmentation patterns.
HRESIMS is a soft ionization technique that allows for the highly accurate mass measurement of the molecular ion, often to four or more decimal places. researchgate.netmerckmillipore.com This precision enables the determination of a unique elemental composition, distinguishing between compounds that have the same nominal mass but different molecular formulas. mdpi.comnih.gov For novel natural products like Sarcoviolins, obtaining an accurate molecular formula is a critical first step that constrains the possibilities for the structure derived from NMR data. The molecular formula for related terphenyl derivatives has been successfully established using HRESIMS. nih.govacs.org
Example of Molecular Formula Determination using HRESIMS
| Theoretical Formula | Exact Mass (Calculated) | Observed m/z [M+H]⁺ | Mass Error (ppm) | Conclusion |
| C₂₅H₂₄N₂O₅ | 254.1736 | 254.1739 | 1.2 | The low mass error strongly supports this formula. |
| C₂₄H₂₀N₂O₆ | 254.1372 | 254.1739 | 144.4 | This formula is inconsistent with the data. |
| C₂₇H₂₈O₅ | 254.1960 | 254.1739 | -86.9 | This formula is inconsistent with the data. |
| This table is illustrative and demonstrates the principle of HRESIMS for formula determination. |
Tandem mass spectrometry (MS/MS) is a powerful technique used to deduce the structure of a compound by analyzing its fragment ions. acs.org In an MS/MS experiment, the molecular ion (precursor ion) is selected, subjected to fragmentation (e.g., through collision-induced dissociation, CID), and the resulting fragment ions (product ions) are mass-analyzed. spectrabase.comrsc.org This process provides a fragmentation pattern that acts as a structural fingerprint of the molecule.
For terphenyl derivatives, common fragmentation pathways include the loss of substituents from the aromatic rings and cleavage of the rings themselves. sphinxsai.com Analyzing these fragmentation patterns helps to confirm the nature and location of substituents on the this compound core structure, providing evidence that corroborates the connectivities established by NMR.
Illustrative MS/MS Fragmentation Analysis
| Precursor Ion (m/z) | Collision Energy | Product Ions (m/z) | Neutral Loss (Da) | Interpretation of Fragment |
| 453.2 [M+H]⁺ | 30 eV | 421.2 | 32.0 | Loss of a methoxy (B1213986) group (-OCH₃) |
| 453.2 [M+H]⁺ | 30 eV | 393.2 | 60.0 | Loss of an acetyl group (-COCH₃) and a proton |
| 453.2 [M+H]⁺ | 30 eV | 231.1 | - | Cleavage of the terphenyl backbone |
| This table is a generalized example illustrating how MS/MS data is interpreted for structural analysis of complex natural products. |
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) for Molecular Formula Determination
Electronic Circular Dichroism (ECD) Spectroscopy for Absolute Configuration Assignment
Electronic Circular Dichroism (ECD) spectroscopy is a powerful chiroptical technique instrumental in assigning the absolute configuration of chiral molecules. rsc.orgnih.gov It measures the differential absorption of left and right circularly polarized light by a chromophore-containing molecule. nih.govencyclopedia.pub The resulting ECD spectrum is highly sensitive to the molecule's three-dimensional arrangement, including its absolute stereochemistry and the spatial orientation of its functional groups (conformation). rsc.org
For complex molecules, the interpretation of ECD spectra is often supported by quantum chemical calculations, such as time-dependent density functional theory (TDDFT). nih.gov This approach involves calculating the theoretical ECD spectra for possible stereoisomers of a molecule. By comparing the calculated spectra with the experimental spectrum, the absolute configuration can be confidently assigned. nih.govrsc.org The sign and shape of the Cotton effects in the ECD spectrum are directly related to the spatial arrangement of the chromophores within the molecule. encyclopedia.pubull.es While ECD is a cornerstone for stereochemical assignments in natural product chemistry, specific ECD spectral data and its detailed interpretation for the assignment of this compound's absolute configuration are not extensively detailed in prominent literature.
X-ray Crystallography for Definitive Structural Confirmation
X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a crystalline compound. wikipedia.org It provides unambiguous proof of atomic connectivity, configuration, and conformation by analyzing the diffraction pattern of X-rays passing through a single crystal of the substance. wikipedia.org
In the case of the this compound and related natural products, direct crystallization of the natural isolates proved challenging. However, X-ray crystallography played an indispensable role in the structural revision of the entire class of compounds. nih.govacs.org Researchers successfully synthesized a key benzodioxane aminal intermediate (referred to as compound 44 in the study). nih.govacs.orgresearchgate.net The structure of this synthetic compound was unequivocally confirmed by single-crystal X-ray diffraction analysis. nih.govacs.org The spectral data of this crystallographically characterized intermediate showed a striking resemblance to the reported data for the natural sarcodonins, which was a pivotal discovery that led to the correction of the initially proposed structures. acs.orgresearchgate.net
Crystallographic Data for Key Synthetic Intermediate (Benzodioxane Aminal 44)
| Parameter | Value |
|---|---|
| Chemical Formula | C₂₆H₃₄N₂O₄ |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 6.2724 |
| b (Å) | 8.1395 |
| c (Å) | 11.915 |
| α (°) | 99.035 |
| β (°) | 95.226 |
| γ (°) | 96.713 |
| Volume (ų) | 592.92 |
Data sourced from the Crystallography Open Database, entry 4026056. ugr.es
Computer-Assisted Structure Elucidation (CASE) Approaches
Computer-Assisted Structure Elucidation (CASE) utilizes software algorithms to determine the structure of a molecule from a set of spectroscopic data, primarily 1D and 2D Nuclear Magnetic Resonance (NMR) spectra. acdlabs.comwikipedia.orgnih.gov These programs work by generating all possible molecular structures that are consistent with the provided experimental data (e.g., HMBC, COSY, HSQC correlations) and then ranking the candidates based on a comparison of predicted spectra with the experimental data. acdlabs.comrsc.org
Synthesis-Guided Structure Revision Studies within the Sarcodonin-Sarcoviolin-Hydnellin Natural Product Family
The story of this compound's structure is a prime example of synthesis-guided structure revision, a process where chemical synthesis is used not just to create a target molecule but also to verify or correct its proposed structure. nih.govacs.orgbaranlab.org
Analysis of Initial Structural Proposals and Discrepancies
The initially proposed structures for the family of natural products including this compound, Sarcodonin (B1194933), and Hydnellin featured several unique and chemically challenging moieties. nih.govacs.org A key feature of these initial proposals was a central diketopiperazine ring fused with an N,N-dioxide functionality. nih.govacs.org
However, extensive efforts aimed at the total synthesis of these compounds revealed significant discrepancies. nih.govacs.org The pivotal moment came from the serendipitous synthesis of the benzodioxane aminal intermediate. acs.orgresearchgate.net The spectral properties of this synthetic compound, whose structure was definitively known from X-ray crystallography, were remarkably similar to the published data for the natural products. nih.govacs.org This similarity to a compound with a fundamentally different skeleton was the critical flaw that pointed to a profound error in the originally assigned structures.
Resolution of Stereochemical Ambiguities
The successful synthesis and crystallographic analysis of the key intermediate forced a complete re-evaluation of the entire natural product family's structure. nih.govacs.org This led to a sweeping structural revision that resolved the previous ambiguities. nih.govacs.orgresearchgate.net
The key revisions to the structure of this compound and its relatives included:
Replacement of the N,N-dioxide moiety with an oxime functional group. nih.govacs.org
Ring-opening of the central diketopiperazine, which was found not to exist in the actual structure. nih.govacs.org
Transposition of the terphenyl wing from the originally proposed 1β-2β position to the 2β-3β position in the revised structure. nih.govacs.org
This comprehensive revision, guided by the concrete evidence from chemical synthesis and X-ray crystallography, established the correct and current structure for the this compound class of compounds.
Biosynthetic Pathways and Mechanistic Investigations of Sarcoviolins
Precursor Identification and Biogenetic Hypotheses
The fundamental framework of Sarcoviolin is the p-terphenyl (B122091) core, a structure consisting of a central benzene (B151609) ring substituted with two phenyl groups. nih.gov The biosynthesis of this core is understood to originate from the shikimate-chorismate pathway, a central route in fungi for producing aromatic amino acids. scispace.comnih.gov The primary precursors for the p-terphenyl skeleton are derived from arylpyruvic acids, with studies indicating the initial condensation involves two molecules of either phenylalanine or phenylpyruvic acid. nih.gov
A pivotal intermediate in the biosynthesis of many fungal p-terphenyls is atromentin (B1665312). nih.govtandfonline.com The biosynthesis of atromentin begins with the amino acid L-tyrosine, which undergoes deamination to 4-hydroxyphenylpyruvic acid (4-HPPA). nih.govhebmu.edu.cn This reaction is catalyzed by a PLP-dependent transaminase, which transfers the amino group from tyrosine to 2-oxoglutaric acid. hebmu.edu.cn Two molecules of 4-HPPA are then condensed to form atromentin. hebmu.edu.cn
The biogenetic hypothesis for Sarcoviolins posits that they are transformation products of sarcodonins. scispace.com Sarcodonins are complex conjugates of a polyhydroxy-p-terphenyl and a pyrazine-diol dioxide moiety. nih.govsciopen.com It is proposed that the colorless sarcodonins undergo oxidation to form the corresponding p-terphenyl ortho-quinones, which are responsible for the characteristic violet color of the Sarcoviolins. nih.govscispace.com This relationship positions sarcodonins as the direct precursors to sarcoviolins.
It is crucial to note that the initially proposed structures for the sarcodonin (B1194933) natural product family, and by extension the sarcoviolins, have undergone significant revision based on extensive studies aimed at their chemical synthesis. acs.orgnih.gov This structural reassignment has profound implications for the precise biosynthetic pathways, particularly the cycloaddition mechanisms involved in forming the heterocyclic portions of the molecule. acs.org
Proposed Enzymatic Transformations and Intermediates
The enzymatic pathway leading to the p-terphenyl core of this compound is best understood through the formation of the key intermediate, atromentin.
Key Enzymatic Steps in Atromentin Biosynthesis:
| Step | Substrate(s) | Enzyme | Product(s) |
|---|---|---|---|
| 1 | L-Tyrosine, α-ketoglutarate | Tyrosine aminotransferase | 4-hydroxyphenylpyruvic acid (4-HPPA), Glutamate |
The initial step involves a tyrosine aminotransferase , which converts tyrosine to 4-HPPA. nih.gov Following this, atromentin synthase , a non-ribosomal peptide synthetase-like (NRPS-like) enzyme, catalyzes the dimerization and cyclization of two 4-HPPA molecules to yield the quinone-structured atromentin. nih.gov
From atromentin, further enzymatic modifications such as hydroxylations and other substitutions on the terphenyl core are presumed to occur, leading to the specific polyhydroxy-p-terphenyl unit found in the sarcodonins. The subsequent steps involve the conjugation with the nitrogen-containing heterocyclic portion. The final proposed transformation is the oxidation of the sarcodonin precursors into the this compound ortho-quinones. nih.govscispace.com For instance, this compound α and epithis compound α have been identified as a mixture of two closely related p-terphenyl ortho-quinones derived from their respective sarcodonin precursors. nih.gov
Hypothetical [4+2] Cycloaddition Mechanisms in p-Terphenyl Biosynthesis
A central feature of the original biogenetic hypothesis for the sarcodonin family was a [4+2] cycloaddition, also known as a Diels-Alder reaction. acs.orglibretexts.org This type of reaction is a powerful method for forming six-membered rings and involves the concerted interaction of a four-pi-electron system (the diene) with a two-pi-electron system (the dienophile). libretexts.org
In the initially proposed biosynthesis of sarcodonin, it was suggested that a [4+2] cycloaddition occurred between the 3,4-benzoquinone form of a terphenyl derivative and the 1β–2β double bond of an N-oxopyrazine moiety. acs.org This would directly form the unprecedented tricyclic benzodioxazine core thought to be present in the molecule. acs.org
However, extensive synthetic efforts aimed at replicating this proposed transformation and building the sarcodonin core failed to yield the expected products. acs.org Instead, these synthesis-guided investigations led to the serendipitous formation of a benzodioxane aminal, whose structure was confirmed by X-ray crystallography. acs.orgnih.gov The spectral data of this synthetic compound bore a strong resemblance to the published data for the natural sarcodonins. acs.org This discovery prompted a sweeping structural revision of the entire natural product family, including sarcodonins and, by extension, sarcoviolins. acs.orgnih.gov
The revised structure features a different arrangement of the atoms, which could not have been formed by the originally proposed [4+2] cycloaddition. acs.org While cycloaddition reactions, including [4+2] and [2+2+2] types, are valid and utilized strategies in the general chemical synthesis of p-terphenyls, the specific mechanism leading to the this compound skeleton in nature remains an open question pending further biosynthetic investigation guided by the corrected molecular structure. nih.govoup.comlnu.edu.cn
Elucidation of Biosynthetic Gene Clusters
A biosynthetic gene cluster (BGC) is a group of genes located together on a chromosome that are involved in the production of a specific secondary metabolite. nih.gov The elucidation of the BGC for this compound would provide the definitive blueprint for its formation, identifying all the enzymes required for its assembly.
To date, the specific biosynthetic gene cluster for this compound has not been fully characterized. Fungal genomes are rich in BGCs, many of which are not expressed under standard laboratory conditions and are thus termed "cryptic". researchgate.netrsc.org It is possible that the this compound BGC is among these silent clusters.
However, insights can be drawn from the BGCs of related p-terphenyl compounds, such as the precursor atromentin. The BGC for atromentin has been identified in several fungal species. nih.gov It typically includes the gene for the NRPS-like atromentin synthetase (AtrA) and the gene for the tyrosine aminotransferase (AtrD), which together carry out the core synthesis of the p-terphenylquinone structure. hebmu.edu.cn The discovery and analysis of such clusters in Sarcodon species would be a critical step in fully understanding this compound biosynthesis, confirming the proposed enzymatic steps, and potentially uncovering the novel chemistry involved in the formation of its unique heterocyclic structure.
Synthetic Strategies and Chemical Modifications of Sarcoviolins and Analogues
Challenges in Total Synthesis and Semisynthesis of Complex Structures
The total synthesis of sarcoviolins and related natural products is a formidable task due to their structural complexity. nih.govcam.ac.uk A major breakthrough in this area came with a significant structural revision of the sarcodonin (B1194933) natural product family, which includes the sarcoviolins. nih.govacs.org Initial proposals of a benzodioxazine core with an N,N-dioxide moiety were found to be incorrect. Synthesis-guided studies revealed the actual structure to be a benzodioxane aminal core, featuring an oxime and an opened diketopiperazine ring. nih.govacs.org This fundamental re-evaluation highlights a primary challenge: elucidating the correct, complex connectivity and stereochemistry before a synthetic route can even be planned. mdpi.com
Key synthetic challenges include:
Construction of the Core Ring System: Assembling the unique benzodioxane aminal core is non-trivial. nih.gov Failed approaches in early synthetic efforts included attempts at direct amide N-hydroxylation and certain cycloaddition strategies that did not yield the desired adducts. nih.gov
Stereochemical Control: The molecules possess multiple contiguous stereogenic centers, demanding high levels of stereocontrol throughout any synthetic sequence.
Functional Group Compatibility: The presence of sensitive functional groups, such as hydroxamic acids and multiple hydroxyl groups, requires the development of mild and selective reaction conditions to avoid unwanted side reactions during synthesis. nih.gov For instance, the oxidation of hydroxamic acids to form the key α-aminals proved problematic until specific conditions using manganese(III) acetate (B1210297) were identified. nih.gov
Development of Methodologies for Sarcoviolin Scaffold Construction
Despite the challenges, synthetic chemists have developed key methodologies to construct the this compound scaffold. A pivotal moment was the serendipitous synthesis of a benzodioxane aminal whose structure was confirmed by X-ray crystallography, providing a crucial clue to the correct structure of the natural product family. nih.govacs.org
Key successful strategies include:
Modified Chan-Lam Arylation: To form a key C-O bond, a modified Chan-Lam coupling was developed. This method successfully couples aryl rings with hydroxamic acids, a type of substrate not previously common in this reaction, under mild conditions. nih.gov This was instrumental in building the terphenyl "wing" of the molecule.
Intramolecular Alkylation: The central benzodioxane ring system was successfully formed via an intramolecular alkylation strategy. This cyclization was achieved using sodium hydroxide (B78521) and 15-crown-5 (B104581) to yield the desired core structure. nih.gov
Novel α-Aminal Formation: A significant methodological advance was the development of a manganese(III) acetate-mediated oxidation of hydroxamic acids to form the α-aminal linkage, a central feature of the revised this compound structure. This reaction was found to be unprecedented for this substrate class. nih.gov
These developed methods provide a foundational toolkit for accessing the core structure of sarcoviolins and their analogues, enabling further investigation. nih.gov
Derivatization for Structure-Activity Relationship (SAR) Studies
The synthesis of derivatives is crucial for understanding which parts of the this compound molecule are essential for its biological activity, a process known as structure-activity relationship (SAR) studies. nih.govresearchgate.netnih.gov By systematically modifying different functional groups, researchers can probe the molecule's interaction with its biological targets. nih.gov For sarcoviolins and related p-terphenyls, derivatization has focused on both the peripheral functional groups and the central aromatic ring.
The pattern of hydroxyl (-OH) and methoxy (B1213986) (-OCH3) groups on the terphenyl rings is a common point of variation in naturally occurring analogues and synthetic derivatives. nih.gov SAR studies on related flavonoids and other polyphenols suggest that the presence and position of these groups are vital for bioactivity. mdpi.comresearchgate.netnih.gov
Influence on Activity: For sarcoviolins, preliminary SAR suggests that the stereochemistry at positions N1β and C2β significantly influences α-glucosidase inhibitory activity. For example, this compound β, with a cis configuration, is more potent than its trans isomer, Epithis compound β. dokumen.pub
General Observations in Terphenyls: In the broader class of p-terphenyls, the O-dihydroxy substitution on the central benzene (B151609) ring has been identified as necessary for cytotoxicity in certain compounds. nih.gov The modification of these groups, for instance by acetylation, is a common feature among different natural analogues like sarcodonins and sarcoviolins, indicating a key site for modulation. nih.gov The chemical structure of vanillin, which also contains hydroxyl and methoxy groups, demonstrates how these functionalities can be readily modified to generate diverse derivatives. researchgate.net
Impact on α-Glucosidase Inhibition: Studies on related p-terphenyls have shown that substitutions on the benzoyl moiety attached to the central ring greatly influence α-glucosidase inhibitory activity. nih.gov
Mechanistic Investigations of Sarcoviolin Biological Activities in Vitro and Non Human in Vivo Models
Antioxidant Mechanisms of Action
Sarcoviolin has demonstrated notable antioxidant effects across various assays. nih.gov These activities are attributed to its specific chemical structure, which allows it to interact with and neutralize reactive oxygen species (ROS), thereby mitigating oxidative stress. The mechanisms underlying this potential are multifaceted, involving direct interaction with free radicals and the ability to influence molecular pathways related to oxidation.
A primary mechanism of antioxidant action is direct free radical scavenging. This process involves the antioxidant molecule donating a hydrogen atom or an electron to a highly reactive free radical, thereby stabilizing it and terminating the oxidative chain reaction. nih.govopenbiochemistryjournal.com One of the most common methods to evaluate this capacity is the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. nih.govscielo.br The DPPH radical is a stable, deep-violet colored free radical that becomes colorless or pale yellow upon accepting an electron or hydrogen atom from an antioxidant. nih.gov
Studies involving compounds isolated from the edible mushroom Sarcodon leucopus, including sarcoviolins, have confirmed their antioxidant effects using the DPPH scavenging assay. nih.gov The ability of this compound to decolorize the DPPH solution indicates its capacity to directly neutralize free radicals, functioning as a hydrogen or electron donor. This reactivity is a key pathway through which this compound exerts its antioxidant effects. nih.govnih.gov
Research on extracts containing sarcoviolins has included evaluations of their reducing power. nih.gov A positive result in a reducing power assay signifies that this compound can reduce oxidized species, such as the ferric ion (Fe³⁺) to the ferrous ion (Fe²⁺). This electron-donating capability is central to its function as an antioxidant, as it allows this compound to counteract pro-oxidant molecules and maintain redox homeostasis. nih.govmdpi.com While specific redox potential values for this compound are not extensively documented, its demonstrated reducing power in assays confirms this mechanistic pathway. nih.gov
Reactive oxygen species can inflict significant damage on biological macromolecules, including DNA. science-line.com One of the most detrimental outcomes is the cleavage of DNA strands, which can lead to mutations and cellular dysfunction if not repaired. frontiersin.orgmdpi.com Antioxidants can offer protection by neutralizing the ROS before they can interact with DNA.
Scientific investigations have shown that compounds isolated from Sarcodon leucopus, including sarcoviolins, can protect DNA strands from cleavage induced by free radicals. nih.gov In laboratory experiments, these compounds were able to prevent the fragmentation of DNA at a concentration of 200 μM, highlighting a significant protective effect at the molecular level. nih.gov This suggests that this compound can act as a shield for genetic material against oxidative attack, a critical aspect of its antioxidant profile.
Beyond direct scavenging, some antioxidants can modulate the body's own defense systems. mdpi.comyoutube.com This involves activating signaling pathways, such as the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is a master regulator of cellular antioxidant responses. nih.govfrontiersin.orgmdpi.com Activation of Nrf2 leads to the increased production of a suite of protective enzymes, including superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx). openbiochemistryjournal.comfrontiersin.org These enzymes work in concert to neutralize various types of reactive oxygen species. frontiersin.org
While the direct action of this compound on specific cellular signaling pathways like Nrf2 has not been extensively detailed in the reviewed scientific literature, this modulatory role represents a known mechanism for other natural antioxidants. youtube.commdpi.comnih.gov Further research would be required to determine if this compound's antioxidant activity extends to the upregulation of endogenous antioxidant enzymes in cellular models.
Protection against Oxidative DNA Damage (e.g., DNA strand cleavage prevention at the molecular level)
Alpha-Glucosidase Inhibitory Mechanisms
Alpha-glucosidase is a key enzyme located in the small intestine responsible for breaking down complex carbohydrates into absorbable glucose. scielo.br Inhibiting this enzyme can slow carbohydrate digestion, leading to a more gradual rise in post-meal blood glucose levels. scielo.brbanglajol.info Natural compounds are a significant source of α-glucosidase inhibitors.
Sarcoviolins have been identified as potent inhibitors of α-glucosidase. nih.gov Notably, this compound β, isolated from the mushroom Sarcodon leucopus, exhibited very strong inhibitory activity against α-glucosidase, with a half-maximal inhibitory concentration (IC₅₀) value of 0.58 μM. nih.gov Research also indicates that the stereochemistry of the molecule, specifically a cis configuration at certain positions (N-1β and C-2β), contributes to stronger inhibitory activity compared to molecules with a trans configuration. banglajol.info
Table 1: α-Glucosidase Inhibitory Activity of this compound β
| Compound | Source Organism | Inhibitory Activity (IC₅₀) | Reference |
|---|---|---|---|
| This compound β | Sarcodon leucopus | 0.58 μM | nih.gov |
To fully understand how an inhibitor interacts with an enzyme, kinetic studies are performed. These studies can determine whether the inhibition is reversible or irreversible and classify the type of reversible inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed). This is often accomplished using graphical methods like the Lineweaver-Burk plot, which analyzes the relationship between substrate concentration and reaction velocity in the presence and absence of the inhibitor. banglajol.info
Competitive inhibitors bind to the active site of the free enzyme, competing with the substrate.
Non-competitive inhibitors bind to a site other than the active site, on either the free enzyme or the enzyme-substrate complex.
Uncompetitive inhibitors bind only to the enzyme-substrate complex.
Mixed-type inhibitors can bind to both the free enzyme and the enzyme-substrate complex at a site distinct from the active site.
While this compound has been established as a potent α-glucosidase inhibitor, detailed enzyme kinetic studies to precisely determine its inhibition type (competitive, non-competitive, etc.) and associated kinetic constants (Kᵢ) were not found in the reviewed scientific literature. Such studies would be necessary to fully elucidate the specific molecular interactions between this compound and the α-glucosidase enzyme.
Table 2: Chemical Compounds Mentioned
| Compound Name | Abbreviation / Trivial Name |
|---|---|
| This compound β | This compound |
| Epithis compound β | - |
| 2,2-diphenyl-1-picrylhydrazyl | DPPH |
| Superoxide Dismutase | SOD |
| Catalase | CAT |
| Glutathione Peroxidase | GPx |
Molecular Docking and Binding Site Analysis
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for providing insights into molecular recognition at an atomic level. naturalproducts.net The process involves simulating the binding of a small molecule (ligand), such as this compound, to the binding site of a macromolecular target, typically a protein or enzyme. The goal is to determine the binding affinity and interaction energies, which helps in identifying potential drug candidates and optimizing their structures for enhanced efficacy. naturalproducts.net
While molecular docking is a powerful tool for understanding potential biological targets, specific molecular docking and binding site analysis studies for this compound were not available in the reviewed scientific literature. Such studies would be valuable to elucidate its precise mechanism of action by identifying the specific amino acid residues and types of interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the this compound-protein complex.
Influence of Stereochemistry on Inhibitory Potency
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can profoundly influence the pharmacological properties of a compound, including its potency and selectivity. researchgate.net In biological systems, molecules interact with chiral environments, such as enzyme active sites, meaning that different stereoisomers (enantiomers or diastereomers) of a drug can exhibit significantly different biological activities. researchgate.net
Research into compounds isolated from the fruiting bodies of the mushroom Sarcodon leucopus has identified two diastereomers of this compound: this compound β and epithis compound β. nih.gov These compounds were evaluated for their biological activities, revealing that both possess antioxidant and α-glucosidase inhibitory effects. acs.orgjst.go.jp The existence of these two distinct, biologically active isomers underscores the importance of stereochemistry to the function of this compound. The different spatial arrangement of substituents in this compound β compared to epithis compound β likely results in varied binding affinities and interactions with their biological targets, thereby influencing their inhibitory potency.
Antiproliferative and Cytotoxic Activities (In Vitro Cellular Models)
Cell Line Specificity and Potency Assessment (e.g., against specific tumor cell lines)
p-Terphenyls, the class of compounds to which this compound belongs, are known to exhibit cytotoxic activities against various cancer cell lines. nih.gov However, specific studies detailing the antiproliferative activity of this compound itself against a panel of cancer cell lines are limited.
Research on other p-terphenyl (B122091) derivatives isolated from Sarcodon species provides insight into the potential of this class of compounds. For instance, several p-terphenyls from Sarcodon scabripes showed antiproliferative activity against human cervical cancer cells (HeLa). nih.gov Another study on compounds from Sarcodon mushrooms demonstrated that certain p-terphenyls had moderate anti-proliferative effects on HeLa cells, with IC50 values recorded. nih.gov Specifically, compounds 13 and a mixture of 14 and 22 showed IC50 values of 51.3 ± 2.8 μmol/L and 41.3 ± 5.7 μmol/L, respectively. nih.gov While this data pertains to related compounds rather than this compound directly, it suggests that Sarcoviolins may also possess cytotoxic properties worthy of further investigation.
Table 1: Antiproliferative Activity of p-Terphenyl Derivatives from Sarcodon Mushrooms
| Compound/Mixture | Cancer Cell Line | IC50 (μmol/L) | Source |
| Compound 13 | HeLa | 51.3 ± 2.8 | nih.gov |
| Mixture of 14 and 22 | HeLa | 41.3 ± 5.7 | nih.gov |
| Compound 23 | HeLa | 134.7 ± 57.2 | nih.gov |
| Compound 100 | HeLa | 214.9 ± 21.8 | nih.gov |
This table presents data for related p-terphenyl compounds, as specific data for this compound was not available.
Hypothesized Cellular Targets and Pathways (e.g., cell cycle modulation, mitochondrial dysfunction)
The precise cellular targets and pathways affected by this compound have not been extensively elucidated. However, based on the activities of related compounds, several mechanisms can be hypothesized.
One potential mechanism of cytotoxicity for compounds like this compound is the induction of mitochondrial dysfunction. Mitochondria are central to cellular energy production and the regulation of cell death pathways, including apoptosis. mdpi.com Disruption of mitochondrial dynamics (the balance between fission and fusion) and function can lead to increased production of reactive oxygen species (ROS), loss of mitochondrial membrane potential, and the release of pro-apoptotic factors, ultimately triggering cell death. mdpi.commdpi.com Some natural compounds exert their anticancer effects by targeting mitochondria. frontiersin.org
Another hypothesized pathway is the modulation of the cell cycle. frontiersin.org Cancer is characterized by uncontrolled cell proliferation, often due to a dysregulated cell cycle. nih.gov Some cytotoxic agents work by arresting the cell cycle at specific checkpoints (e.g., G1, S, or G2/M phases), which prevents cancer cells from dividing and can lead to apoptosis. frontiersin.orgnih.gov For example, the cytotoxicity of one p-terphenyl was attributed to arresting the cell cycle in the G1 phase. nih.gov Further research is required to determine if this compound acts through similar mechanisms involving mitochondrial disruption or cell cycle arrest.
Molecular Targets and Biochemical Interactions of Sarcoviolins
Enzymatic Targets: Alpha-Glucosidase and Related Glycosidases
Sarcoviolins have been identified as potent inhibitors of α-glucosidase, an enzyme crucial for carbohydrate metabolism. researchgate.netnih.gov α-Glucosidase, located in the brush border of the small intestine, is responsible for breaking down complex carbohydrates into absorbable monosaccharides like glucose. nih.gov By inhibiting this enzyme, the rate of carbohydrate digestion and subsequent glucose absorption is reduced. kegg.jp
Research has demonstrated that various sarcoviolin compounds exhibit strong inhibitory activity against α-glucosidase. researchgate.netspandidos-publications.com In a notable study, this compound β, isolated from the edible mushroom Sarcodon leucopus, displayed particularly strong inhibition of yeast α-glucosidase, with a half-maximal inhibitory concentration (IC50) of 0.58 μM. researchgate.netnih.govspandidos-publications.comwikipedia.org Its stereoisomer, epithis compound β, also showed inhibitory effects, albeit with a slightly higher IC50 value of 1.07 μM, indicating that the stereochemistry of the molecule influences its inhibitory potency. wikipedia.org The cis configuration at specific carbon atoms (N1β and C2β) in this compound β is suggested to be a key factor for its more potent enzymatic inhibition compared to compounds with a trans configuration. wikipedia.org
Table 1: α-Glucosidase Inhibitory Activity of Sarcoviolins
| Compound | IC50 Value (μM) | Source |
|---|---|---|
| This compound β | 0.58 | researchgate.netspandidos-publications.comwikipedia.org |
| Epithis compound β | 1.07 | wikipedia.org |
| Acarbose (B1664774) (Reference) | 29.81 - 426 | spandidos-publications.comnih.gov |
IC50: The concentration of an inhibitor where the response (or binding) is reduced by half.
Interaction with Reactive Oxygen Species (ROS) and Free Radicals
Sarcoviolins have demonstrated significant antioxidant properties through their interaction with reactive oxygen species (ROS) and free radicals. researchgate.netnih.gov ROS are highly reactive chemical species formed as a natural byproduct of oxygen metabolism and play roles in cell signaling; however, excessive levels can lead to cellular damage. Antioxidants mitigate this damage by neutralizing these reactive molecules.
Studies on sarcoviolins isolated from Sarcodon leucopus confirmed their antioxidant capabilities through multiple established in vitro assays. researchgate.netnih.gov These include the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the total antioxidant capacity assay, the reducing power assay, and the lipid peroxidation assay. researchgate.netnih.gov The ability of sarcoviolins to donate a hydrogen atom or an electron enables them to scavenge free radicals effectively, thus preventing oxidative damage to cellular components. frontiersin.org While specific quantitative data for each assay are not fully detailed in all publications, the collective results affirm the role of sarcoviolins as effective free radical scavengers. researchgate.netnih.gov
Table 2: Antioxidant and DNA Protective Activities of Sarcoviolins
| Assay | Activity/Result | Compound Concentration | Source |
|---|---|---|---|
| DPPH Scavenging Assay | Antioxidant effect observed | Not specified | researchgate.netnih.gov |
| Total Antioxidant Capacity | Antioxidant effect observed | Not specified | researchgate.netnih.gov |
| Reducing Power Assay | Antioxidant effect observed | Not specified | researchgate.netnih.gov |
| Lipid Peroxidation Assay | Antioxidant effect observed | Not specified | researchgate.netnih.gov |
| DNA Protection Assay | Protection from free radical-induced cleavage | 200 μM | researchgate.netnih.gov |
Macromolecular Interactions (e.g., DNA, Proteins involved in Redox Homeostasis)
The biological activities of sarcoviolins extend to interactions with crucial macromolecules, most notably DNA. Research has shown that sarcoviolins can protect plasmid DNA from strand cleavage induced by free radicals. researchgate.netnih.gov In one study, compounds isolated from Sarcodon leucopus, including sarcoviolins, were able to protect DNA strands from damage when applied at a concentration of 200 μM. researchgate.netnih.gov This protective effect is likely a direct consequence of their antioxidant and radical-scavenging properties, which neutralize the ROS that would otherwise attack the DNA's sugar-phosphate backbone and bases. nih.gov
Elucidation of Intracellular Signaling Pathway Modulation (In Vitro/Non-Human Cellular Models)
The modulation of intracellular signaling pathways is a key mechanism through which bioactive compounds exert their effects. For cyathane diterpenoids, the family to which sarcoviolins belong, interactions with inflammatory signaling pathways have been reported. nih.govspandidos-publications.com Specifically, some cyathane diterpenoids have been found to inhibit the production of nitric oxide (NO) by downregulating the expression of inducible nitric oxide synthase (iNOS). researchgate.netnih.govspandidos-publications.com The iNOS enzyme is a key component of inflammatory responses and is often regulated by the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and MAPK (mitogen-activated protein kinase) signaling pathways. spandidos-publications.com
For instance, 11-O-acetylcyathatriol, a related cyathane diterpenoid, was found to exert anti-inflammatory effects by inhibiting iNOS and COX-2 expression, primarily through the downregulation of the MAPK/p38 pathway, but not the NF-κB pathway. spandidos-publications.com Other cyathane diterpenoids have shown inhibitory effects on NO production in microglia, with molecular docking studies suggesting a direct binding interaction with the iNOS protein. researchgate.net
Although these findings relate to the broader class of cyathane diterpenoids, direct evidence specifically elucidating the modulation of these or other signaling pathways (such as PI3K/Akt) by sarcoviolins is not yet extensively documented in the available scientific literature. Further research is required to determine if sarcoviolins similarly inhibit iNOS and modulate specific cascades like the MAPK or NF-κB pathways to exert potential anti-inflammatory or other cellular effects.
Advanced Methodologies in Sarcoviolin Research
Bioactivity-Guided Isolation and Fractionation Techniques
The isolation of Sarcoviolin from natural sources, such as the edible mushroom Sarcodon leucopus, is often accomplished through bioactivity-guided fractionation. researchgate.netfigshare.comcapes.gov.br This strategy involves a systematic process of extraction, partitioning, and chromatographic separation, where each resulting fraction is tested for a specific biological activity to guide the purification process toward the active compounds.
The process typically begins with the extraction of the source material (e.g., the fruiting bodies of Sarcodon leucopus) using a solvent like ethyl acetate (B1210297), which is chosen for its ability to dissolve a wide range of secondary metabolites. researchgate.netcapes.gov.brnih.gov The crude extract, which possesses promising initial bioactivity such as strong antioxidative effects, is then subjected to a series of fractionation steps. researchgate.netcapes.gov.br
Vacuum liquid chromatography (VLC) and column chromatography using stationary phases like silica (B1680970) gel are common initial steps. nih.govju.edu.jo Elution with a gradient of solvents of increasing polarity (e.g., a hexane-ethyl acetate or chloroform-methanol gradient) separates the extract into multiple fractions with varying chemical compositions.
Table 1: Bioactivity-Guided Isolation of Sarcoviolins from Sarcodon leucopus
| Step | Technique Used | Purpose | Bioassay for Guidance | Outcome |
|---|---|---|---|---|
| 1. Extraction | Solvent Extraction (Ethyl Acetate) | Obtain crude extract from mushroom fruiting bodies. | Initial screening for antioxidant activity. | Bioactive crude extract. researchgate.netnih.gov |
| 2. Fractionation | Column Chromatography (Silica Gel) | Separate crude extract into simpler fractions. | Antioxidant and α-glucosidase assays. | Identification of highly active fractions. |
| 3. Purification | High-Performance Liquid Chromatography (HPLC) | Isolate individual compounds from active fractions. | Final confirmation of activity. | Pure this compound β and epithis compound β. researchgate.netresearchgate.net |
High-Throughput Screening (HTS) for Bioactivity Profiling (In Vitro)
High-Throughput Screening (HTS) allows for the rapid testing of thousands of chemical compounds against specific biological targets. wikipedia.orgmdpi.com This technology is invaluable in natural product research for efficiently profiling the bioactivities of compounds like this compound. nih.govnih.gov HTS systems utilize robotics, automated liquid handling devices, and sensitive detectors to perform a massive number of tests in miniaturized formats, typically in 96-well or 384-well microtiter plates. wikipedia.orglabmanager.com
For this compound and related compounds isolated from Sarcodon, HTS is employed to build a comprehensive bioactivity profile. Key in vitro assays performed in a high-throughput format include:
Antioxidant Activity: Assays like the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay are adapted to a microplate format. researchgate.netjst.go.jp The decolorization of the DPPH solution, which indicates hydrogen-donating ability, can be measured rapidly for many samples simultaneously using a plate reader. nih.gov
Enzyme Inhibition: The α-glucosidase inhibition assay is a crucial test for identifying potential anti-diabetic agents. researchgate.netnih.gov This assay is also performed in 96-well plates, where the enzyme, substrate, and test compound (this compound) are mixed, and the enzymatic reaction is monitored over time. capes.gov.br The ability of this compound β to strongly inhibit this enzyme with a low IC50 value was efficiently determined using this method. researchgate.netcapes.gov.br
The data generated from these screens helps to quickly identify "hits"—compounds with desired biological effects—and prioritize them for further investigation. wikipedia.org This approach is far more efficient than traditional low-throughput methods, accelerating the drug discovery process. mdpi.com
Omics Technologies in Natural Product Research
"Omics" technologies provide a holistic view of the biological systems that produce natural products like this compound.
Metabolomics is the large-scale study of small molecules, or metabolites, within a biological system. ekb.eg By using advanced analytical techniques like Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy, researchers can create a detailed "metabolic profile" or fingerprint of an organism, such as a this compound-producing fungus or bacterium. nih.govekb.egmdpi.com
In the context of this compound research, metabolomics can be applied in several ways:
Dereplication: Computational-based dereplication strategies quickly identify known compounds in a crude extract, preventing the time-consuming re-isolation of already characterized molecules. mdpi.com
Metabolite-Bioactivity Correlation: By combining metabolomic data with bioactivity measurements from HTS, statistical tools like Principal Component Analysis (PCA) and Partial Least Squares (PLS) regression can identify which specific metabolites in a complex mixture are responsible for the observed biological effects. nih.gov An NMR-based metabolomics approach, for example, can correlate specific chemical signals with α-glucosidase inhibitory activity, thus highlighting potential bioactive markers in fractions. nih.gov
Discovery of Novel Compounds: Untargeted metabolomics can reveal previously undiscovered metabolites in an organism's extract, potentially leading to the identification of new this compound analogs or other bioactive compounds. mdpi.com
This comprehensive analysis provides a snapshot of the organism's metabolic state and helps to place the production of this compound within the broader metabolic network. ekb.eg
The biosynthesis of complex secondary metabolites like this compound is encoded by a set of genes often located together on the chromosome in what is known as a Biosynthetic Gene Cluster (BGC). nih.govfrontiersin.orgmdpi.com Genomics (the study of an organism's complete set of DNA) and transcriptomics (the study of gene expression) are powerful tools for identifying and characterizing these BGCs. researchgate.netfrontiersin.org
The process involves:
Whole-Genome Sequencing: The first step is to sequence the entire genome of the this compound-producing organism (e.g., Sarcodon or a Streptomyces species). nih.govmdpi.com Fungi and Streptomyces are known to have large genomes containing dozens of BGCs. frontiersin.orgmdpi.com
BGC Prediction: Specialized bioinformatics software, such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell), is used to mine the genome sequence and predict the locations of BGCs. nih.gov These tools identify key enzyme-encoding genes, such as polyketide synthases (PKS) or non-ribosomal peptide synthetases (NRPS), which are hallmarks of secondary metabolite pathways.
Transcriptomic Analysis (RNA-Seq): To link a specific BGC to this compound production, researchers analyze the transcriptome under different conditions (e.g., comparing a high-producing culture with a low-producing one). researchgate.netmdpi.comnih.gov Genes within the BGC that are significantly upregulated during this compound production are strong candidates for being involved in its biosynthesis. frontiersin.orgnih.gov
By identifying the this compound BGC, researchers can gain a deep understanding of its enzymatic assembly line and potentially use genetic engineering techniques to increase production or create novel derivatives. researchgate.net
Metabolomics Profiling for Comprehensive Metabolite Analysis
Computational Chemistry and Cheminformatics in this compound Studies
Computational methods are essential for elucidating the structural and electronic properties of molecules like this compound. taltech.ee
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for modeling molecular properties with high accuracy. rsc.orgrsdjournal.org These calculations are used to solve the Schrödinger equation for a molecule, providing fundamental insights into its behavior. rsdjournal.org
In this compound research, these methods are applied to:
Spectroscopic Prediction: Quantum chemical calculations can predict various spectroscopic data, including NMR chemical shifts and IR vibrational frequencies. chemrxiv.orgnih.govmdpi.com By comparing the computationally predicted spectra with the experimental data obtained from an isolated compound, researchers can confirm its proposed chemical structure. mdpi.comolemiss.edu This is particularly useful for complex molecules where spectroscopic data can be ambiguous.
Conformational Analysis: Most molecules are not rigid but exist as an ensemble of different spatial arrangements, or conformers. chemrxiv.orgcwu.edu Understanding the 3D conformation of this compound is critical, as its shape dictates how it interacts with biological targets like enzymes. nih.gov Computational methods can be used to perform a conformational search, identifying the most stable (lowest energy) conformers of the molecule. taltech.eecwu.edu This provides crucial information about the molecule's flexibility and its bioactive shape. nih.gov
These in silico approaches complement experimental work, providing a deeper molecular-level understanding of this compound's structure and function, and guiding further research. rsc.org
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| This compound β |
| epithis compound β |
| 2,2-diphenyl-1-picrylhydrazyl (DPPH) |
| Ethyl acetate |
| Hexane |
| Chloroform |
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
In the study of this compound and its derivatives, computational methods such as molecular docking and molecular dynamics (MD) simulations are indispensable for elucidating the intricacies of their interactions with biological targets. nih.gov These techniques provide atomic-level insights into how these ligands bind to enzymes, which is fundamental for understanding their mechanism of action and for guiding the design of more potent molecules. nih.govmdpi.com
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. avinuty.ac.in For this compound, docking studies have been instrumental in exploring its inhibitory potential against key enzymes. For instance, computational docking of this compound into the active site of human pancreatic α-amylase revealed a strong binding affinity. avinuty.ac.inresearchgate.net This interaction is a critical factor in its potential as an antidiabetic agent, as α-amylase is a key enzyme in carbohydrate digestion. The binding affinity of this compound has been compared with established antidiabetic drugs, showing its significant inhibitory potential. avinuty.ac.in Specifically, this compound exhibited a higher binding affinity (-8.3 Kcal/mol) compared to the standard drugs acarbose (B1664774) (-7.5 Kcal/mol) and miglitol (B1676588) (-5.1 Kcal/mol). avinuty.ac.in
Similarly, molecular docking has been used to investigate the interaction of this compound β, a known α-glucosidase inhibitor, with its target enzyme. acs.orgresearchgate.net These studies help to identify the specific amino acid residues within the enzyme's active site that form crucial interactions—such as hydrogen bonds and hydrophobic contacts—with the ligand. nih.govscitechnol.com
Following the static snapshot provided by molecular docking, molecular dynamics (MD) simulations offer a dynamic view of the ligand-target complex over time. tubitak.gov.trebsco.com An MD simulation calculates the forces between atoms and their subsequent movements, providing a detailed picture of the complex's behavior and stability. nih.govebsco.com For this compound-related compounds, MD simulations have been used to analyze the stability of the docked complex, observing properties like the root mean square deviation (RMSD) to understand how the system evolves. tubitak.gov.trmdpi.com These simulations can confirm the stability of interactions predicted by docking and reveal further details about conformational changes in both the ligand and the protein upon binding. tubitak.gov.tr
| Compound | Target Enzyme | Docking Score (Binding Affinity) | Reference |
| This compound | Human Pancreatic α-Amylase | -8.3 Kcal/mol | avinuty.ac.in |
| Acarbose (Standard) | Human Pancreatic α-Amylase | -7.5 Kcal/mol | avinuty.ac.in |
| Miglitol (Standard) | Human Pancreatic α-Amylase | -5.1 Kcal/mol | avinuty.ac.in |
| This compound β | α-Glucosidase | Not explicitly quantified in sources, but noted as a strong inhibitor with important interactions revealed by docking. | acs.orgresearchgate.net |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) models represent a mathematical correlation between the chemical structure of a series of compounds and their biological activity. wikipedia.orgnih.gov These models are pivotal in medicinal chemistry for predicting the activity of novel, untested compounds and for optimizing lead structures to enhance their desired biological effects. wikipedia.orgamazon.com A typical QSAR model is expressed as an equation: Activity = f(molecular descriptors) + error. wikipedia.org
While specific, fully developed QSAR models for the this compound class are not extensively detailed in the available literature, the foundational work for such models has been established through structure-activity relationship (SAR) studies. sciengine.com SAR analyses investigate how modifications to a molecule's structure affect its biological activity, providing the essential data upon which QSAR models are built. sciengine.comacs.org
For this compound β, which exhibits potent α-glucosidase inhibitory activity, SAR studies have provided initial insights. acs.orgsciengine.com Research has shown that the specific stereochemistry and arrangement of functional groups on the this compound scaffold are crucial for its inhibitory function. researchgate.net For example, this compound β was found to be the most potent inhibitor among a series of related compounds isolated from the mushroom Sarcodon leucopus, with an IC₅₀ value of 0.58 μM against α-glucosidase. acs.org
To construct a QSAR model for Sarcoviolins, the following steps would be undertaken:
Data Collection : A dataset of this compound analogues with their corresponding measured biological activities (e.g., IC₅₀ values for α-glucosidase inhibition) would be compiled.
Descriptor Calculation : A wide range of molecular descriptors for each analogue would be calculated. These descriptors quantify various aspects of the molecular structure, including physicochemical properties (e.g., logP, molecular weight), electronic properties, and topological indices. wikipedia.orgunc.edu
Model Building : Using statistical methods like multiple linear regression or machine learning algorithms such as Random Forest, a mathematical model is created that links the descriptors (predictor variables) to the biological activity (response variable). wikipedia.orgunc.edu
Validation : The model's statistical significance and predictive power are rigorously validated using techniques like cross-validation and by testing it on an external set of compounds not used in the model's creation. nih.govnih.gov
The development of a robust QSAR model for Sarcoviolins would enable the virtual screening of new derivatives and guide synthetic efforts toward compounds with potentially superior α-glucosidase or α-amylase inhibitory activity. nih.gov
Advanced Chromatographic Separations (e.g., HPLC-MS, UHPLC/QqQ-MS)
The isolation, identification, and quantification of this compound and its related compounds from complex natural sources, such as mushroom extracts, rely heavily on advanced chromatographic separation techniques. nih.govijpsjournal.com These methods are essential for separating individual components from a mixture based on their physicochemical properties. journalagent.com
High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is a powerful analytical tool for this purpose. measurlabs.com HPLC separates the compounds in the mixture, and the mass spectrometer then ionizes them, providing information about their molecular weight and structure, which allows for their precise identification and quantification. measurlabs.comresearchgate.net The initial discovery and isolation of new Sarcoviolins, such as this compound β and epithis compound β from the mushroom Sarcodon leucopus, involved bioactivity-guided fractionation using various chromatographic methods. acs.orgresearchgate.net
More recent advancements have led to the use of Ultra-High Performance Liquid Chromatography (UHPLC), which utilizes smaller particle sizes in the column's stationary phase, resulting in higher resolution, greater sensitivity, and significantly faster analysis times compared to conventional HPLC. researchgate.netmdpi.com
When UHPLC is coupled with a triple quadrupole mass spectrometer (QqQ-MS), it provides exceptional selectivity and sensitivity for quantitative analysis. mdpi.comehu.eus This technique, often referred to as UHPLC-MS/MS, operates in modes like Multiple Reaction Monitoring (MRM). mdpi.comchromatographyonline.com In MRM, specific precursor-to-product ion transitions for the target analyte are monitored, which minimizes interferences from the sample matrix and allows for accurate quantification even at very low concentrations. mdpi.comnih.gov
While direct UHPLC/QqQ-MS analysis of this compound is noted in the context of its potential, the application of this methodology is well-established for profiling metabolites with similar activities, such as α-glucosidase inhibitors, in natural extracts. researchgate.netdntb.gov.ua For instance, UHPLC-MS/MS has been effectively used to profile phenolic compounds with α-glucosidase inhibitory activity in plant fractions, demonstrating the technique's suitability for analyzing complex mixtures containing bioactive compounds like this compound. researchgate.net The high throughput and sensitivity of UHPLC/QqQ-MS make it an ideal method for the quality control of natural product extracts and for metabolomics studies to discover new bioactive molecules. mdpi.com
| Technique | Principle | Application in this compound Research | Reference |
| HPLC-MS | Separates compounds based on their affinity for a stationary phase, followed by mass-based detection and identification. | Used for the separation, identification, and quantification of chemicals. The initial isolation of Sarcoviolins relied on chromatographic purification. | acs.orgresearchgate.netmeasurlabs.com |
| UHPLC-MS/MS (QqQ) | Utilizes smaller column particles for higher resolution and speed. The triple quadrupole MS allows for highly selective and sensitive quantification via modes like Multiple Reaction Monitoring (MRM). | Enables rapid, sensitive, and selective quantification of organic compounds in complex matrices. Applied for profiling bioactive compounds like α-glucosidase inhibitors in natural extracts. | researchgate.netmdpi.comehu.eus |
Theoretical Implications and Potential Research Applications of Sarcoviolins
Conceptual Frameworks for Novel Enzyme Inhibitor Design
The potent α-glucosidase inhibitory activity of sarcoviolins, particularly sarcoviolin β with an IC₅₀ value of 0.58 μM, establishes these molecules as a valuable conceptual framework for designing novel enzyme inhibitors. nih.govacs.orgacs.org This level of potency suggests a highly specific interaction with the enzyme's active site. The this compound scaffold can serve as a template for structure-based drug design, a rational approach that utilizes the three-dimensional structure of the target protein to develop inhibitors. nih.govwikipedia.org
The design of enzyme inhibitors often involves creating molecules that mimic the transition state of the substrate-enzyme reaction. wikipedia.orgsigmaaldrich.com Sarcoviolins, as potent inhibitors, likely possess structural features that resemble this transition state, binding to the enzyme with high affinity. sigmaaldrich.com Researchers can use the this compound structure as a starting point to synthesize analogues, systematically modifying functional groups to probe structure-activity relationships (SAR). danaher.com For instance, the differences in inhibitory concentration between this compound β (IC₅₀ = 0.58 μM) and epithis compound β (IC₅₀ = 1.07 μM) highlight the critical role of stereochemistry in their biological function. nih.gov By exploring modifications to the p-terphenyl (B122091) core, the pyrazinediol dioxide conjugate, and peripheral hydroxyl groups, it may be possible to develop even more potent and selective inhibitors. researchgate.netnih.gov This process is fundamental to lead optimization in drug discovery. danaher.com
Furthermore, the development of substrate-selective inhibitors is a key challenge in pharmacology, aiming to reduce side effects by targeting only the pathological action of an enzyme. plos.org Computational methods can be employed to model the interaction of this compound analogues with different enzyme-substrate complexes to predict and design for substrate selectivity. plos.org The unique structure of sarcoviolins, distinct from many existing therapeutic agents, provides a fresh chemical space for the development of next-generation enzyme inhibitors.
Contribution to Understanding Fungal Secondary Metabolite Ecology and Chemical Defense
Sarcoviolins are classified as fungal secondary metabolites, which are compounds not essential for primary growth but crucial for the organism's interaction with its environment. nih.govelifesciences.org The production of these vividly colored, bioactive molecules by Sarcodon species likely plays a significant role in their ecological strategy, particularly in chemical defense. researchgate.netnih.gov Fungi produce a vast arsenal (B13267) of secondary metabolites to deter predators, inhibit the growth of competing microbes, and manage abiotic stresses. nih.govnih.gov
The isolation of sarcoviolins from the fruiting bodies of mushrooms like Sarcodon leucopus suggests a primary defensive role. researchgate.netacs.org Fruiting bodies are the reproductive structures of the fungus and are particularly vulnerable to consumption by animals (fungivory) and attack by microbes. The potent antioxidant and enzyme-inhibiting properties of sarcoviolins could serve as a defense mechanism. nih.govacs.orgacs.org For example, their ability to protect DNA from free radical-induced cleavage could be a general defense against cellular damage, while α-glucosidase inhibition might deter herbivores by interfering with their digestion. acs.org
The study of sarcoviolins and related p-terphenyls contributes to the broader understanding of chemical ecology in fungi. frontiersin.org It highlights how fungi utilize complex chemical "language" to mediate interactions within their ecosystem. nih.gov By producing these compounds, the fungus can defend its nutritional resources and reproductive viability. elifesciences.orgwikipedia.org Further research into the specific triggers for this compound biosynthesis and its effect on relevant fungivores or microbial competitors could provide deeper insights into the chemical defense strategies employed by higher fungi. nih.govmpg.de
In Silico Lead Optimization Strategies for Biochemical Processes
The potent bioactivity of this compound makes it an excellent hit compound for in silico lead optimization programs. danaher.comnih.gov Such computational strategies are integral to modern drug discovery, allowing for the rapid and cost-effective refinement of a promising molecule's properties before committing to extensive laboratory synthesis and testing. bienta.netnih.gov
The process begins with the known structure of this compound as a lead compound. danaher.com Using molecular modeling software, researchers can perform several key optimization steps:
Molecular Docking: The this compound structure can be docked into a homology model or crystal structure of its target enzyme, such as α-glucosidase. This simulation predicts the most likely binding pose and energy, revealing key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the inhibitor and the enzyme's active site. frontiersin.org
Structure-Activity Relationship (SAR) by Catalog: Based on the docking results, virtual libraries of this compound analogues can be generated by adding or modifying functional groups. These virtual compounds are then docked and scored, allowing for the efficient exploration of the chemical space around the original scaffold to identify modifications that enhance binding affinity. frontiersin.org
Pharmacophore Modeling: A pharmacophore model can be built based on the essential structural features of this compound required for its biological activity. This model can then be used to screen large virtual databases for other structurally diverse compounds that fit the model and may possess similar inhibitory activity. bienta.net
ADMET Prediction: In silico tools are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound and its designed analogues. This helps to identify and filter out candidates with poor pharmacological profiles early in the discovery process. danaher.comnih.gov
Through these iterative computational cycles, the this compound structure can be rationally modified to enhance its potency and selectivity while improving its drug-like properties, providing a clear and efficient pathway from a natural product hit to a viable preclinical candidate. nih.gov
Advancements in Natural Product Discovery Methodologies
The discovery of sarcoviolins from the fruiting bodies of Sarcodon leucopus exemplifies a classic bioactivity-guided isolation approach to natural product discovery. acs.orgresearchgate.netnih.gov This traditional method involves fractionating a crude natural extract and testing each fraction for a specific biological activity to isolate the active compound(s). rsc.org While effective, this process can be labor-intensive. The study of sarcoviolins, however, also points toward the utility of modern, advanced discovery methodologies.
Contemporary natural product discovery is increasingly driven by genomics and bioinformatics. nih.gov Fungal genomes contain numerous biosynthetic gene clusters (BGCs), which are groups of genes responsible for producing secondary metabolites. nih.gov Many of these BGCs are "silent" or not expressed under standard laboratory conditions. nih.gov Modern techniques can unlock this hidden potential:
Genome Mining: By sequencing the genome of Sarcodon leucopus and related fungi, researchers can use bioinformatic tools to identify the BGC responsible for this compound production. This knowledge allows for the targeted activation of the cluster in a heterologous host to increase production or to engineer the pathway to create novel analogues. illinois.edu
Metabolomics and Mass Spectrometry: Advanced analytical techniques like HPLC-MS can rapidly profile the chemical constituents of a fungal extract. researchgate.net Comparing the metabolic profiles of different fungal species or the same species under different growth conditions can quickly identify new or unique p-terphenyl compounds.
Automated Discovery Platforms: Integrated systems that combine robotic handling, high-throughput screening, and computational analysis can accelerate the discovery process. illinois.edu A framework known as FAST-NPS (Fully Automated high-throughput platform for Streptomyces-based Natural Product aSsembly) demonstrates how cloning BGCs and expressing them in a host can be automated to rapidly discover new bioactive compounds. illinois.edu
The sarcoviolins, initially found through traditional methods, now serve as important reference points for these advanced discovery strategies, helping to validate genome mining predictions and refine the search for the next generation of bioactive fungal metabolites. nih.govfrontiersin.orgnih.gov
Future Directions and Emerging Research Avenues for Sarcoviolins
Elucidation of Broader Biological Activity Spectrum and Mechanisms
Initial studies have identified sarcoviolins as potent antioxidant and α-glucosidase inhibitory agents. researchgate.net For instance, sarcoviolin β demonstrated a strong ability to inhibit α-glucosidase with an IC50 value of 0.58 μM and provided protection against free radical-induced DNA damage. researchgate.net However, the full range of their biological activities is likely much broader. The Sarcodon genus, from which sarcoviolins are isolated, is known to produce a variety of secondary metabolites with anti-tumour, neurotrophic, anti-inflammatory, and antimicrobial properties. nih.govresearchgate.net This suggests that sarcoviolins themselves may possess a wider array of pharmacological effects that are yet to be discovered.
Future research should focus on systematic screening of sarcoviolins and their analogues against a diverse panel of biological targets. This can be guided by computational approaches like the Prediction of Activity Spectra for Substances (PASS), which predicts a compound's biological activity spectrum based on its structure. aging-us.comnih.gov Such in-silico screening can generate hypotheses for new applications, which can then be validated through targeted in-vitro and in-vivo assays. aging-us.com Exploring activities such as cytotoxicity against various cancer cell lines, neuroprotective effects, and antimicrobial action against resistant pathogens could unveil new therapeutic potentials for these natural products. researchgate.net
| Compound/Extract | Source Organism | Reported Activity | Reference |
|---|---|---|---|
| This compound β | Sarcodon leucopus | Antioxidant, α-Glucosidase Inhibition | researchgate.net |
| Epithis compound β | Sarcodon leucopus | Antioxidant, α-Glucosidase Inhibition | researchgate.net |
| General Sarcodon Metabolites | Sarcodon spp. | Anti-tumour, Antioxidant, Anti-inflammatory, Hypoglycaemic, Immunomodulatory | researchgate.netnih.gov |
In-depth Mechanistic Studies at the Molecular and Cellular Level
A fundamental area for future investigation is the detailed elucidation of the molecular mechanisms underlying the observed bioactivities of sarcoviolins. Preliminary molecular docking studies suggest that their α-glucosidase inhibitory action may occur through binding to an allosteric site near the enzyme's active site, a finding that opens new avenues for developing specific enzyme inhibitors. researchgate.net However, these computational findings require experimental validation.
Further research should employ a range of molecular and cellular biology techniques to pinpoint the precise targets and pathways modulated by sarcoviolins. This includes:
Target Identification: Utilizing techniques like affinity chromatography and proteomics to identify direct protein binding partners.
Pathway Analysis: Investigating the effects on key cellular signaling pathways (e.g., NF-κB for inflammation, AMPK/mTOR for metabolic regulation and aging) using reporter assays, Western blotting, and transcriptomics. aging-us.com
Structural Biology: Co-crystallizing sarcoviolins with their target proteins to understand the exact binding interactions at an atomic level, which is crucial for structure-based drug design.
Although some research has assessed the anti-cancer potential of Sarcodon constituents at a cellular level, these studies often lack depth and appropriate controls. researchgate.net Future work must involve more rigorous protocols to validate mechanisms of action and ensure that observed effects are not due to general cytotoxicity. researchgate.net
Exploration of Novel Biosynthetic Pathways and Metabolic Engineering for Enhanced Production
The natural production of sarcoviolins in mushrooms is typically low, which limits their availability for extensive research and development. Understanding their biosynthesis is key to overcoming this bottleneck. The biosynthetic pathway for sarcoviolins is not yet fully characterized, but it is believed to involve p-terphenyl (B122091) precursors. nih.gov The biosynthesis of violacein (B1683560), another complex indole-containing pigment produced by bacteria like Chromobacterium violaceum, could serve as a model system. wikipedia.orgnih.gov The violacein pathway involves a gene cluster (vioABCDE) encoding several enzymes, including a key L-tryptophan oxidase (VioA), that orchestrate the condensation of two tryptophan molecules. nih.govnih.gov Research into this compound biosynthesis could search for analogous gene clusters and enzymes in Sarcodon species.
Once the biosynthetic genes are identified, metabolic engineering offers a powerful strategy for enhanced production. ebsco.com This could involve:
Heterologous Expression: Transferring the entire this compound biosynthetic gene cluster into a well-characterized microbial host like Saccharomyces cerevisiae or Escherichia coli, which can be grown in large-scale fermenters. nih.govmdpi.com
Pathway Optimization: Overexpressing rate-limiting enzymes or blocking competing metabolic pathways to channel more precursors towards this compound synthesis. mdpi.comfrontiersin.org
Precursor Engineering: Modifying the host's metabolism to increase the supply of essential precursors, such as those derived from the shikimate pathway for the terphenyl core.
These strategies, which have been successfully applied to increase the production of other valuable natural products, could provide a sustainable and economically viable source of sarcoviolins. mdpi.commdpi.com
Development of Advanced Synthetic Routes for Complex this compound Analogues
The complex, sterically hindered structure of sarcoviolins and related p-terphenyls presents a significant challenge for chemical synthesis. In fact, extensive efforts toward the total synthesis of the related sarcodonin (B1194933) family led to a major revision of their initially proposed structures. nih.govacs.orgacs.org This highlights the need for robust and flexible synthetic methodologies.
Future research in this area should aim to develop novel and efficient synthetic routes that not only allow for the total synthesis of the natural products but also facilitate the creation of a diverse library of analogues for structure-activity relationship (SAR) studies. Key strategic areas include:
Novel Coupling Reactions: Developing new catalytic methods, potentially using palladium or copper, for the efficient construction of the core terphenyl scaffold from simpler building blocks. acs.orgscripps.edu
Late-Stage Functionalization: Devising C-H activation or other functionalization strategies that allow for the modification of the this compound core at a late stage in the synthesis. nih.gov This approach is highly efficient for creating diverse analogues from a common advanced intermediate, enabling the exploration of how different functional groups impact biological activity. nih.gov
Biocatalysis: Incorporating enzymatic steps into the synthetic route to achieve specific transformations with high chemo-, regio-, and stereoselectivity, which can be difficult to accomplish with traditional chemical methods. ub.edu
The development of such advanced synthetic tools is critical for probing the pharmacophore of sarcoviolins and optimizing their properties for potential therapeutic use.
Integration of Multi-Omics Data for Comprehensive Understanding of this compound Biology
To gain a holistic view of how sarcoviolins interact with biological systems, future research should leverage the power of multi-omics data integration. nih.gov This approach combines data from genomics, transcriptomics, proteomics, and metabolomics to build a comprehensive picture of cellular responses to a given compound. rsc.org By treating a cell or organism as a complete system, multi-omics analysis can reveal connections between different molecular layers, bridging the gap from genotype to phenotype. nih.govfrontlinegenomics.com
For this compound research, this could involve:
Treating cells with a this compound and concurrently measuring changes in gene expression (transcriptomics), protein levels (proteomics), and metabolite concentrations (metabolomics).
Using bioinformatics tools and network-based methods to integrate these datasets. frontlinegenomics.com This can help identify key pathways perturbed by the compound, predict its mechanism of action, and discover potential biomarkers of its activity. medrxiv.org
Applying these methods to understand the differences between responsive and non-responsive cell types or to identify molecular signatures associated with desired therapeutic effects. medrxiv.org
The use of well-characterized reference materials can help standardize measurements across different omics platforms, improving the reliability and integrability of the data. nih.gov This systems-level approach will be invaluable for moving beyond a single-target view and understanding the complex biological impact of sarcoviolins.
Theoretical Applications in Bio-inspired Chemistry and Materials Science
Beyond their direct medicinal applications, the unique chemical structures of sarcoviolins can serve as inspiration for new discoveries in chemistry and materials science. nih.govudel.edu The field of bio-inspired materials seeks to mimic the sophisticated structures and functions found in nature to create novel synthetic materials with advanced properties. univ-pau.fr
The this compound scaffold, with its rigid p-terphenyl core and specific functionalization pattern, offers several intriguing possibilities:
Molecular Scaffolding: The rigid, planar terphenyl structure could be used as a building block in supramolecular chemistry to construct well-defined nanoscale architectures, such as molecular wires or porous organic frameworks.
Novel Polymers: this compound-like monomers could be polymerized to create materials with unique optical, electronic, or mechanical properties, inspired by how nature uses small molecules to build complex functional materials. udel.eduiupac.org
Smart Materials: By incorporating photo- or chemo-responsive groups onto the this compound scaffold, it may be possible to design "smart" materials that change their properties in response to external stimuli, with potential applications in sensing or controlled-release systems. nih.gov
Harnessing the structural motifs evolved by nature, as exemplified by the sarcoviolins, provides a powerful strategy for innovation in the design and synthesis of next-generation functional materials. nih.gov
Q & A
Q. How can researchers optimize synthetic yields of this compound derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
